

# ME1111: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: ME1111

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**ME1111** is a novel antifungal agent with potent activity against dermatophytes, the common causative agents of onychomycosis. Developed by Meiji Seika Pharma Co., Ltd., this small molecule is being investigated as a topical treatment. This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and antifungal efficacy, tailored for researchers, scientists, and professionals in drug development.

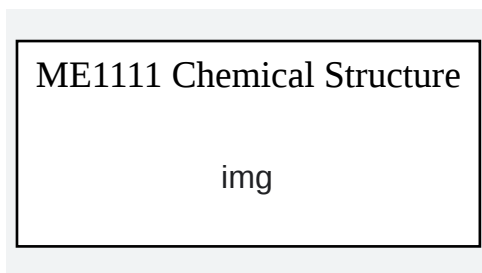
## Chemical Structure and Physicochemical Properties

**ME1111**, chemically known as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is a phenyl-pyrazole derivative.<sup>[1]</sup> Its small molecular weight is a key attribute that facilitates penetration through the human nail plate.<sup>[2][3][4]</sup>

Table 1: Physicochemical Properties of **ME1111**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| IUPAC Name        | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol  | [2]       |
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O | [5]       |
| Molecular Weight  | 202.25 g/mol                                     | [2][4]    |
| CAS Registry No.  | 1391758-52-3                                     | [5]       |

Below is a diagram of the chemical structure of **ME1111**.



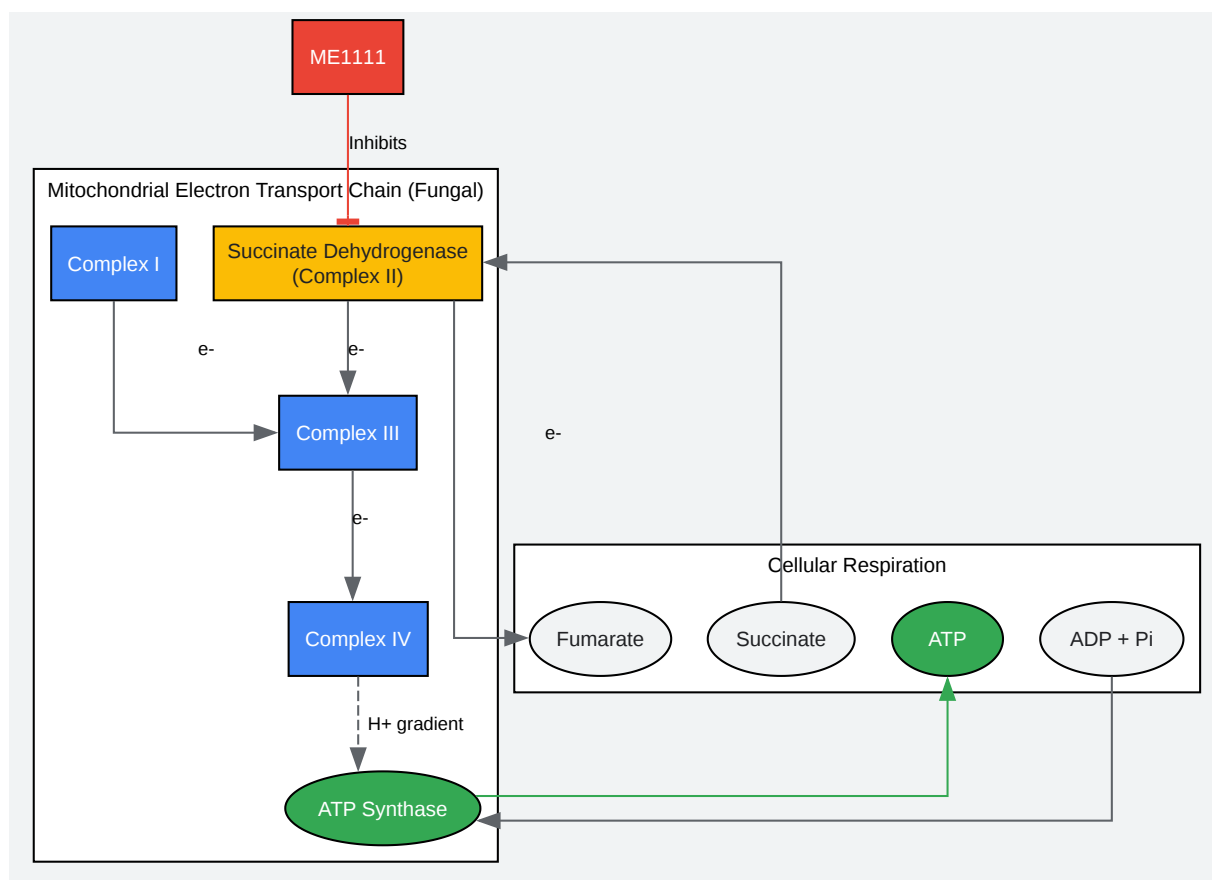
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Figure 1: Chemical structure of **ME1111**.

## Mechanism of Action: Inhibition of Succinate Dehydrogenase

**ME1111** exerts its antifungal effect by selectively targeting and inhibiting succinate dehydrogenase (SQR), also known as complex II, in the mitochondrial electron transport chain of dermatophytes.[2] This inhibition disrupts ATP production, leading to fungal cell death. Notably, **ME1111** shows a selective profile, with significantly stronger inhibition of fungal SQR compared to the human equivalent.[2][3]

The diagram below illustrates the inhibitory action of **ME1111** on the fungal respiratory chain.



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Figure 2: **ME1111** inhibits fungal succinate dehydrogenase.

## Antifungal Activity

**ME1111** has demonstrated potent in vitro activity against a range of dermatophytes, including *Trichophyton rubrum* and *Trichophyton mentagrophytes*.<sup>[2][3]</sup> Its efficacy is highlighted by low minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC).

Table 2: In Vitro Inhibitory Activity of **ME1111** against Succinate Dehydrogenase

| Organism/Cell Line          | IC50 (µg/mL) | Reference                               |
|-----------------------------|--------------|---|
| Trichophyton rubrum         | 0.029        | <a href="#">[2]</a> <a href="#">[3]</a> |
| Trichophyton mentagrophytes | 0.025        | <a href="#">[2]</a> <a href="#">[3]</a> |
| Human K562 cells            | 1.4          | <a href="#">[3]</a>                     |
| Human HepG2 cells           | 0.94         | <a href="#">[3]</a>                     |

Table 3: Antifungal Susceptibility of Dermatophyte Strains to **ME1111**

| Species                          | MIC90 (µg/mL) | MFC90 (µg/mL) | Reference                               |
|----------------------------------|---------------|---------------|---|
| Trichophyton rubrum              | 0.25          | 8             | <a href="#">[3]</a> <a href="#">[4]</a> |
| Trichophyton mentagrophytes      | 0.25          | 8             | <a href="#">[3]</a> <a href="#">[4]</a> |
| All Dermatophyte Strains (n=400) | 0.25          | N/A           | <a href="#">[4]</a>                     |

## Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the antifungal properties of **ME1111**.

### Succinate Dehydrogenase Inhibition Assay

The inhibitory effect of **ME1111** on succinate dehydrogenase activity is determined by measuring the succinate-2,6-dichlorophenolindophenol (DCIP) reductase reaction.[\[2\]](#)

- **Preparation of Mitochondrial Fractions:** Fungal mycelia or human cell lines are harvested and homogenized. The mitochondrial fractions are then isolated by differential centrifugation.
- **Enzyme Assay:** The reaction mixture, containing the mitochondrial fraction, succinate, and DCIP, is incubated with varying concentrations of **ME1111**.

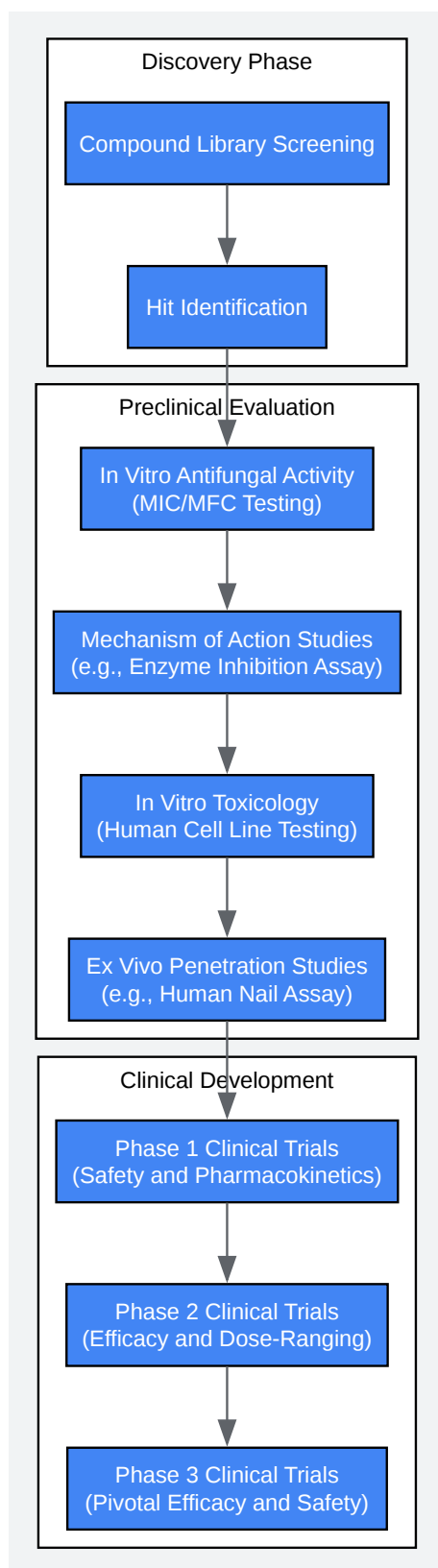
- Measurement: The reduction of DCIP is monitored spectrophotometrically. The IC50 value, the concentration of **ME1111** that inhibits 50% of the enzyme activity, is then calculated.[\[2\]](#)

## Minimum Inhibitory Concentration (MIC) Determination

The MIC of **ME1111** against various dermatophyte isolates is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[\[4\]](#)

- Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared.
- Drug Dilution: **ME1111** is serially diluted in a microtiter plate containing RPMI 1640 medium.
- Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated.
- MIC Reading: The MIC is defined as the lowest concentration of **ME1111** that causes a significant inhibition of fungal growth compared to the control.[\[4\]](#)

The workflow for a typical antifungal drug discovery and evaluation process is outlined below.



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Figure 3: Workflow for antifungal drug evaluation.

## Clinical Development

**ME1111** has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy as a topical treatment for mild to moderate onychomycosis.[5] These studies have assessed different concentrations of **ME1111** solution compared to a vehicle control.

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